

Application Note: A Validated HPLC Method for the Quantification of Euxanthone

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Compound of Interest

Compound Name: Euxanthone

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Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **euxanthone**. **Euxanthone**, a natural xanthone found in plants such as *Polygala tenuifolia*, has garnered significant interest for its potential pharmacological activities. This method is suitable for the accurate quantification of **euxanthone** in various sample matrices, including plant extracts and pharmaceutical formulations. The method utilizes a C18 column with a simple isocratic mobile phase, offering excellent sensitivity, linearity, and precision.

Introduction

Euxanthone (1,7-dihydroxyxanthone) is a naturally occurring organic compound belonging to the xanthone class.^[1] It has been the subject of research due to its various biological activities. As interest in natural product-based therapeutics and supplements grows, the need for reliable and accurate analytical methods for the quantification of compounds like **euxanthone** becomes crucial for quality control, pharmacokinetic studies, and formulation development. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in complex mixtures.^{[2][3]} This application note presents a detailed, validated HPLC method for the routine analysis of **euxanthone**.

Physicochemical Properties of Euxanthone

Property	Value	Reference
Chemical Structure	1,7-dihydroxy-9H-xanthen-9-one	--INVALID-LINK--
Molecular Formula	C ₁₃ H ₈ O ₄	--INVALID-LINK--
Molecular Weight	228.20 g/mol	--INVALID-LINK--
Appearance	Pale yellow solid	General Knowledge
Melting Point	240 °C	--INVALID-LINK--
UV max	~254 nm, ~316 nm	Inferred from xanthone derivatives[4][5]

HPLC Method and Chromatographic Conditions

The separation was performed on a C18 reversed-phase column. The isocratic mobile phase allows for a stable baseline and reproducible retention times.

Parameter	Condition
Instrument	Agilent 1260 Infinity II HPLC or equivalent
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Methanol: 0.1% Formic Acid in Water (80:20, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV-Vis Diode Array Detector (DAD) at 254 nm
Run Time	Approximately 10 minutes

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[6][7] The validation parameters demonstrate the method's suitability for its intended purpose.

Validation Parameter	Result
Linearity (Concentration Range)	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	< 2.0%
Specificity	No interference from blank and placebo

Experimental Protocols

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **euxanthone** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

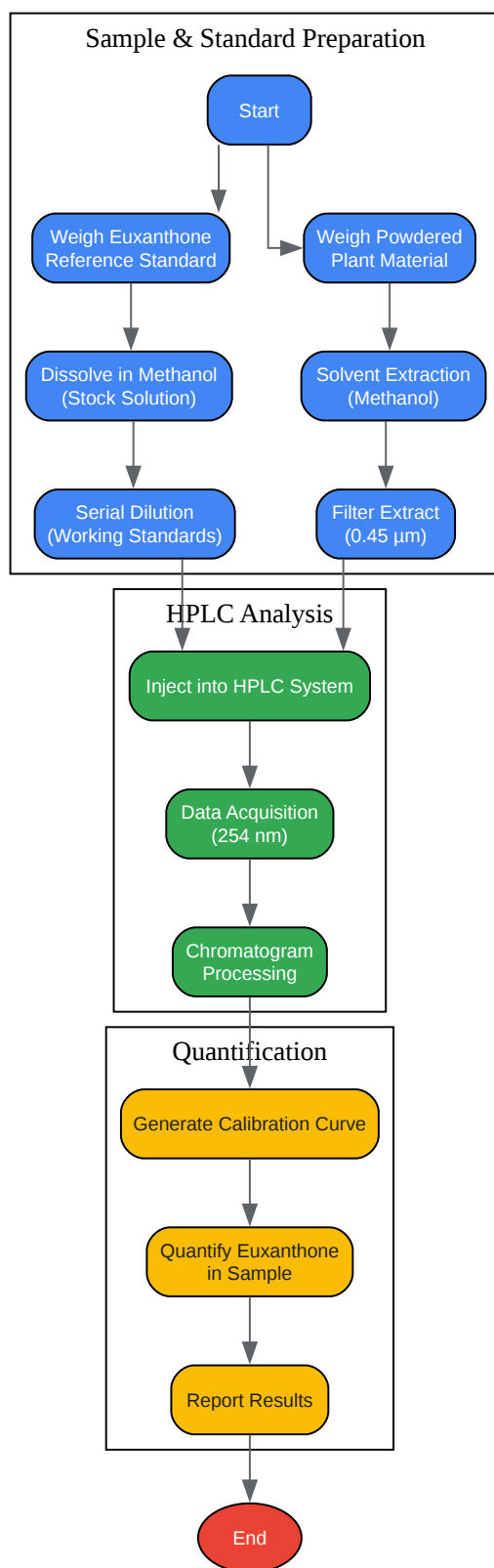
Sample Preparation from Plant Material

- Extraction:
 - Weigh 1.0 g of powdered, dried plant material.
 - Add 20 mL of methanol and sonicate for 30 minutes.
 - Centrifuge the mixture at 4000 rpm for 10 minutes.

- Collect the supernatant.
- Repeat the extraction process on the residue twice more.
- Combine all the supernatants.
- Filtration:
 - Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.
- Dilution:
 - If necessary, dilute the filtered extract with the mobile phase to bring the **euxanthone** concentration within the linear range of the calibration curve.

Workflow and Diagrams

The following diagram illustrates the overall workflow for the quantification of **euxanthone** using this HPLC method.



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Caption: Workflow for **Euxanthone** Quantification by HPLC.

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise tool for the quantification of **euxanthone**. The simple isocratic mobile phase and short run time make it suitable for routine quality control and research applications. The method has been successfully validated according to ICH guidelines, ensuring the integrity of the analytical results.

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